Core Scaffold Identity: Structural Distinction from the 3-Carboxylic Acid Regioisomer
The position of the carboxylic acid moiety is a critical determinant of the final molecule's identity and biological activity. 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid possesses a carboxylic acid group at the 6-position of the fused pyrimidine ring, as confirmed by its IUPAC name and InChI Key (YHVGUXFUOSJCFJ-UHFFFAOYSA-N) [1]. This contrasts directly with pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives, which are explored in distinct patent literature as protein kinase inhibitors [2]. The 6-carboxylic acid is specifically required for the formation of anagliptin via amide coupling, a reaction that would yield a completely different compound if attempted with the 3-carboxylic acid analog.
| Evidence Dimension | Carboxylic Acid Position on Fused Heterocycle |
|---|---|
| Target Compound Data | Carboxylic acid located at the 6-position of the pyrimidine ring |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
| Quantified Difference | Regioisomeric: difference in substitution pattern leads to distinct chemical and biological properties |
| Conditions | Structural analysis, Patent classification |
Why This Matters
For procurement, selecting the correct regioisomer is essential to avoid synthesizing an unintended molecule, which is a primary source of experimental failure in medicinal chemistry.
- [1] PubChem. Compound Summary for CID 23091947, 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/23091947. View Source
- [2] Patent US20070254894A1. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid compounds as protein kinase inhibitors. Google Patents. https://patents.google.com/patent/US20070254894A1/en. View Source
